molecular formula C21H23FN4O B5619343 3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine

3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine

Cat. No. B5619343
M. Wt: 366.4 g/mol
InChI Key: DVRSYCQZHVRHBB-UHFFFAOYSA-N
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Description

Triazole derivatives are a significant class of heterocyclic compounds, known for their versatility in medicinal chemistry due to their potential biological and pharmacological properties. The compound likely shares this interest due to the presence of a 1,2,4-triazole ring, a structural motif common in many bioactive molecules.

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep organic reactions, including cyclization processes to form the triazole ring, followed by various functionalization reactions to introduce different substituents. These processes are crucial for altering the physical, chemical, and biological properties of the final compounds (Liang, 2009).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides detailed information about the arrangement of atoms within a molecule. It helps in understanding the spatial orientation of various functional groups, which is essential for elucidating the compound's interaction with biological targets (Liang, 2009).

properties

IUPAC Name

3-[[5-cyclopropyl-2-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methoxy]-2-ethyl-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-3-18-19(11-4-14(2)23-18)27-13-20-24-21(16-7-8-16)25-26(20)12-15-5-9-17(22)10-6-15/h4-6,9-11,16H,3,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRSYCQZHVRHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC2=NC(=NN2CC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine

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